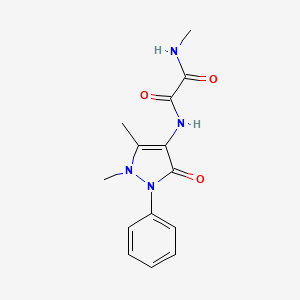

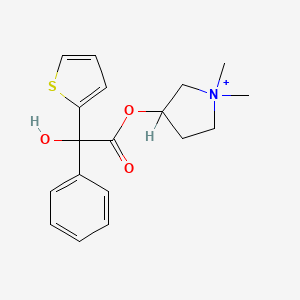

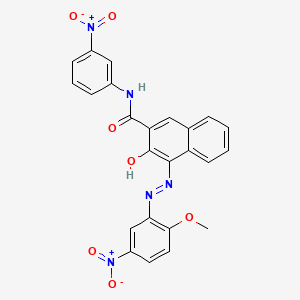

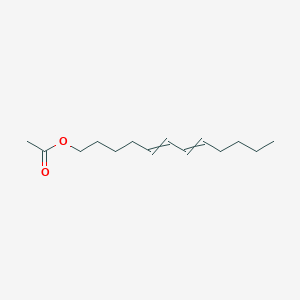

![molecular formula C14H19N9O3 B1211077 N-[2-[(3-amino-3-iminopropyl)carbamoyl]-1-methylimidazol-4-yl]-4-formamido-1-methylimidazole-2-carboxamide CAS No. 114139-02-5](/img/structure/B1211077.png)

N-[2-[(3-amino-3-iminopropyl)carbamoyl]-1-methylimidazol-4-yl]-4-formamido-1-methylimidazole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Di-imidazole lexitropsin is a member of the lexitropsin family, which are semi-synthetic DNA-binding ligands. These compounds are structural analogs of natural antibiotics such as netropsin and distamycin. Di-imidazole lexitropsin specifically binds to the minor groove of DNA with high sequence selectivity, forming complexes that can distinguish between different base pairs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of di-imidazole lexitropsin involves the formation of imidazole rings, which are key components of the molecule. Recent advances in the synthesis of imidazoles have focused on regiocontrolled methods that allow for the formation of substituted imidazoles under mild conditions. One such method involves the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods: Industrial production of di-imidazole lexitropsin may involve the use of green chemistry techniques to ensure sustainability. Methods such as microwave irradiation, ultrasound irradiation, and ball milling have been employed to synthesize imidazole derivatives with high yields, low waste, and short reaction times .

Chemical Reactions Analysis

Types of Reactions: Di-imidazole lexitropsin undergoes various chemical reactions, including:

Oxidation: The imidazole rings can be oxidized to form imidazole-2-carboxaldehyde.

Reduction: Reduction reactions can convert imidazole derivatives to their corresponding amines.

Substitution: Substitution reactions can introduce different functional groups onto the imidazole rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products:

Oxidation: Imidazole-2-carboxaldehyde.

Reduction: Imidazole amines.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Di-imidazole lexitropsin has a wide range of scientific research applications:

Chemistry: Used as a DNA-binding ligand to study DNA-protein interactions and DNA recognition.

Biology: Employed in the study of gene regulation and the development of gene-targeted therapies.

Medicine: Investigated for its potential as an anticancer agent due to its ability to bind to specific DNA sequences and inhibit the proliferation of cancer cells.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

Di-imidazole lexitropsin exerts its effects by binding to the minor groove of DNA. The imidazole rings interact with the guanine bases in the DNA, forming hydrogen bonds and van der Waals interactions. This binding disrupts the normal function of the DNA, inhibiting processes such as transcription and replication. The molecular targets include specific DNA sequences, and the pathways involved are related to gene expression and cell proliferation .

Comparison with Similar Compounds

Netropsin: A natural antibiotic that binds to the minor groove of DNA.

Distamycin: Another natural antibiotic with similar DNA-binding properties.

Hoechst 33258: A synthetic dye that binds to the minor groove of DNA.

Comparison: Di-imidazole lexitropsin is unique in its high sequence selectivity and ability to form stable complexes with DNA. Unlike netropsin and distamycin, which have broader binding affinities, di-imidazole lexitropsin can distinguish between different base pairs with greater precision. Hoechst 33258, while also binding to the minor groove, is primarily used as a fluorescent dye and lacks the same level of sequence specificity .

Properties

CAS No. |

114139-02-5 |

|---|---|

Molecular Formula |

C14H19N9O3 |

Molecular Weight |

361.36 g/mol |

IUPAC Name |

N-[2-[(3-amino-3-iminopropyl)carbamoyl]-1-methylimidazol-4-yl]-4-formamido-1-methylimidazole-2-carboxamide |

InChI |

InChI=1S/C14H19N9O3/c1-22-5-9(18-7-24)19-12(22)14(26)21-10-6-23(2)11(20-10)13(25)17-4-3-8(15)16/h5-7H,3-4H2,1-2H3,(H3,15,16)(H,17,25)(H,18,24)(H,21,26) |

InChI Key |

WISSDOJERIUENW-UHFFFAOYSA-N |

SMILES |

CN1C=C(N=C1C(=O)NC2=CN(C(=N2)C(=O)NCCC(=N)N)C)NC=O |

Canonical SMILES |

CN1C=C(N=C1C(=O)NC2=CN(C(=N2)C(=O)NCCC(=N)N)C)NC=O |

Synonyms |

di-imidazole lexitropsin |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(phenylmethylthio)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B1211008.png)